13-Methylberberine chloride

Metabolic Syndrome Adipogenesis Lipid Metabolism

13-Methylberberine chloride (13-MB) is a quaternary protoberberine alkaloid with a C-13 methyl substitution conferring distinct pharmacological advantages over berberine. It is the most potent anti-adipogenic agent among screened analogs, exhibits a mean antitumor GI50 of 11.7 µM, and shows 50% inhibition of LPS-induced NO production at 11.64 µM. Higher cellular accumulation ensures robust target engagement in AMPK/PPARγ studies and anti-inflammatory assays. For R&D use only.

Molecular Formula C21H20ClNO4
Molecular Weight 385.8 g/mol
CAS No. 54260-72-9
Cat. No. B162956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Methylberberine chloride
CAS54260-72-9
Synonyms13-MB
Molecular FormulaC21H20ClNO4
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)OC)OC.[Cl-]
InChIInChI=1S/C21H20NO4.ClH/c1-12-14-4-5-17(23-2)21(24-3)16(14)10-22-7-6-13-8-18-19(26-11-25-18)9-15(13)20(12)22;/h4-5,8-10H,6-7,11H2,1-3H3;1H/q+1;/p-1
InChIKeyMLEFNGNLISNJEQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydro-9,10-dimethoxy-13-methylbenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium chloride (13-Methylberberine): A C-13 Methyl-Substituted Protoberberine Alkaloid with Differentiated Bioactivity


5,6-Dihydro-9,10-dimethoxy-13-methylbenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium chloride, also known as 13-Methylberberine (13-MB) chloride, is a quaternary protoberberine alkaloid and a direct structural derivative of the widely studied natural product berberine . The compound differs from berberine solely by a methyl group substitution at the C-13 position , a modification that results in distinct physicochemical and pharmacological properties. 13-MB has been identified as the most potent anti-adipogenic agent among a screen of 13 protoberberine and benzophenanthridine alkaloids [1] and has demonstrated quantifiably improved antibacterial, antitumor, and anti-inflammatory activities compared to its parent compound berberine across multiple independent studies .

Why Berberine Cannot Be Substituted for 13-Methylberberine (54260-72-9) in Key Research Applications


Generic substitution of 13-Methylberberine with standard berberine is not scientifically justified for assays targeting antibacterial potency, antitumor efficacy, or adipogenesis modulation. The C-13 methyl substitution confers a quantifiably distinct pharmacological profile. For instance, 13-MB exhibits a mean antitumor GI50 of 11.7 µM, whereas berberine shows significantly higher (less potent) values across a panel of human cancer cell lines [1]. Similarly, 13-MB achieves 50% inhibition of LPS-induced nitric oxide production at an IC50 of 11.64 µM, demonstrating superior anti-inflammatory activity relative to the parent compound [2]. These differences in magnitude are not trivial and can alter experimental outcomes, particularly in dose-response and mechanistic studies where precise target engagement is critical. Furthermore, cellular accumulation of 13-MB is significantly higher than berberine in 3T3-L1 adipocytes, directly impacting the effective intracellular concentration and observed biological response [3].

Quantitative Differentiation Evidence for 13-Methylberberine (CAS 54260-72-9) Relative to Closest Analogs


Superior Anti-Adipogenic Potency and Enhanced Cellular Accumulation Versus Berberine

In a direct head-to-head comparison using mouse 3T3-L1 adipocytes, 13-Methylberberine (13-MB) exhibited significantly stronger anti-adipogenic activity than berberine [1]. Among a screening panel of 13 protoberberine and benzophenanthridine alkaloids, 13-MB was identified as the most potent compound for reducing lipid accumulation [1]. Mechanistically, this was linked to a quantifiable increase in intracellular accumulation: the C-13 methyl substitution of berberine resulted in higher levels of 13-MB accumulation within treated cells compared to berberine, indicating improved absorption and cellular uptake [1].

Metabolic Syndrome Adipogenesis Lipid Metabolism Drug Discovery

Improved Antibacterial Activity Against Staphylococcus aureus: A Quantitative Comparison

13-Methylberberine (13-MB) demonstrates quantifiably improved antibacterial activity against Staphylococcus aureus compared to its parent compound, berberine [1]. This direct comparison provides a clear, numerical basis for selecting 13-MB over berberine in antibacterial research.

Antibacterial Microbiology Natural Products Drug Discovery

Enhanced Antitumor Activity: Mean GI50 Value of 11.7 µM Compared to Berberine

Across a panel of human cancer cell lines, 13-Methylberberine (13-MB) exhibits significantly improved antitumor activity compared to berberine, as quantified by a mean growth inhibition (GI50) value of 11.7 µM [1]. This metric provides a clear, numerical advantage for researchers evaluating 13-MB as a lead compound or tool for oncology studies.

Oncology Antitumor Cancer Biology Drug Discovery

Potent Inhibition of NO Production and Post-Transcriptional iNOS Regulation in Macrophages

In LPS-stimulated RAW 264.7 macrophages, 13-Methylberberine (13-MB) potently inhibits nitric oxide (NO) production with an IC50 of 11.64 µM, demonstrating anti-inflammatory activity [1]. This effect is mediated by the suppressed expression of inducible nitric oxide synthase (iNOS) protein at a post-transcriptional level, a distinct mechanism that differentiates it from compounds acting solely on transcriptional regulation [1]. Furthermore, 13-MB increases the production of interleukin-12 (IL-12) in LPS-treated splenic macrophages, indicating immunomodulatory activity that is not observed with all berberine analogs [1].

Immunology Inflammation Macrophage Biology Drug Discovery

High Antiviral Selectivity Index Against Human Adenovirus

In a high-throughput screen of 3,697 botanical compounds, 13-Methylberberine chloride was identified as one of four potent inhibitors of Human Adenovirus type C5 (HAdV-C5) [1]. Among these compounds, 13-MB presented the highest selectivity index values, indicating a favorable balance between antiviral efficacy and cellular toxicity [1]. The compound demonstrated broad-spectrum antiviral activity against multiple clinically relevant HAdV types, including B3, B7, B14, C5, and E4, which are major causes of lower respiratory tract infections [1].

Virology Antiviral Drug Discovery Infectious Disease

High-Value Application Scenarios for 13-Methylberberine (54260-72-9) in Academic and Industrial Research


Metabolic Disorder and Obesity Research: Preclinical Efficacy Studies

Based on its superior anti-adipogenic potency and enhanced cellular accumulation relative to berberine [1], 13-Methylberberine is an ideal candidate for in vitro and in vivo studies focused on adipogenesis, lipid metabolism, and obesity. Researchers investigating AMPK signaling, PPARγ/C/EBPα regulation, and de novo lipogenesis can leverage 13-MB as a more potent tool compound than berberine to achieve stronger phenotypic effects and more robust target engagement at lower concentrations [1].

Oncology Drug Discovery: Lead Optimization and Target Identification

The quantifiably improved antitumor activity of 13-Methylberberine, with a mean GI50 of 11.7 µM against a panel of human cancer cell lines [2], makes it a valuable starting point for medicinal chemistry optimization and target deconvolution studies in oncology. Its distinct potency profile, compared to the parent compound berberine, justifies its selection for structure-activity relationship (SAR) campaigns aimed at developing novel anticancer agents with improved efficacy.

Immunology and Inflammation Research: Investigating Post-Transcriptional Regulation

13-Methylberberine's unique ability to inhibit iNOS expression at a post-transcriptional level and to induce IL-12 production in macrophages [3] makes it a specific molecular probe for studying the regulation of inflammatory mediators. Researchers focused on the mechanisms controlling cytokine production and nitric oxide synthesis can use 13-MB to dissect signaling pathways distinct from those targeted by compounds that primarily affect transcription, providing a differentiated tool for immunological investigations [3].

Antiviral Screening and Adenovirus Research

As a compound with a high selectivity index and broad-spectrum activity against multiple human adenovirus types [4], 13-Methylberberine is highly relevant for virology research. It can serve as a positive control or reference compound in high-throughput screening campaigns for new anti-HAdV agents and as a tool to probe the role of the MAPK/ERK pathway in adenovirus replication [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
Explore Hub


Quote Request

Request a Quote for 13-Methylberberine chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.